ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its bromophenyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the ester and keto groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
N’-[(3-BROMOPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE: This compound also contains a bromophenyl group but differs in its core structure and functional groups.
Indole derivatives with N-ethyl morpholine moieties: These compounds are used as CB2 receptor agonists and have different biological activities compared to the pyrrole-based compound.
Properties
Molecular Formula |
C15H14BrNO3 |
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Molecular Weight |
336.18 g/mol |
IUPAC Name |
ethyl (5E)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H14BrNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3/b12-8+ |
InChI Key |
VBAOHLXVNOQLIV-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)Br)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)N=C1C)O |
Origin of Product |
United States |
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